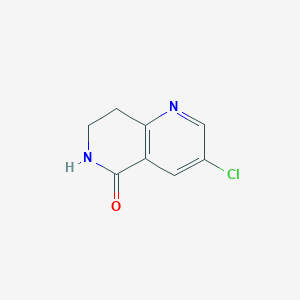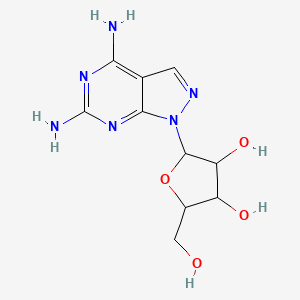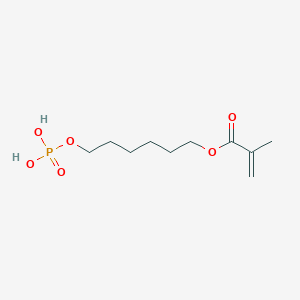
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoic acid” is a complex organic compound with a fascinating structure. Let’s break it down:
- The compound contains a fluorene moiety (9H-fluoren-9-yl), which contributes to its aromatic character.
- The carbonyl group (C=O) is attached to an amino group (NH₂), forming an amide linkage.
- The tetrahydro-2H-pyran-4-yl group adds a cyclic ether ring to the structure.
- The chiral center at the alpha carbon (Cα) gives rise to the (S)-stereoisomer.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Fluorene Derivative Synthesis
- Start with fluorene (9H-fluorene) as the precursor.
- Protect the amino group with a suitable protecting group (e.g., Boc or Fmoc).
- Introduce the tetrahydro-2H-pyran-4-yl group via a cyclization reaction.
- Deprotect the amino group to reveal the primary amine.
-
Amide Formation
- React the primary amine with an acid chloride (e.g., fluorenylmethoxycarbonyl chloride, Fmoc-Cl) to form the amide bond.
Industrial Production:
Industrial-scale production typically involves optimized and scalable processes based on the synthetic routes mentioned above. Precise conditions and catalysts vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions:
Oxidation: The carbonyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions at the amide nitrogen.
Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH).
Hydrolysis: Acidic or basic hydrolysis conditions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated as potential drugs due to its unique structure and chiral properties.
Materials Science: Used in the design of novel materials.
Chemical Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) and modulating cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related structures:
Fluorenyl Amides: Similar compounds with fluorene-based amide linkages.
Pyran Derivatives: Explore compounds containing tetrahydro-2H-pyran rings.
Properties
Molecular Formula |
C24H27NO5 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(oxan-4-yl)butanoic acid |
InChI |
InChI=1S/C24H27NO5/c26-23(27)22(10-9-16-11-13-29-14-12-16)25-24(28)30-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21-22H,9-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
InChI Key |
WHIVQOANKNCZNL-QFIPXVFZSA-N |
Isomeric SMILES |
C1COCCC1CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1COCCC1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)


![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine;4-methylbenzenesulfonic acid](/img/structure/B12095181.png)


![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-dexoyinosine](/img/structure/B12095200.png)

![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)


![[2-(Dimethylamino)ethyl]urea](/img/structure/B12095227.png)

